tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate
CAS No.: 697306-52-8
Cat. No.: VC4123767
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31
* For research use only. Not for human or veterinary use.
![tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate - 697306-52-8](/images/structure/VC4123767.png)
Specification
CAS No. | 697306-52-8 |
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Molecular Formula | C13H20N2O2 |
Molecular Weight | 236.31 |
IUPAC Name | tert-butyl N-[[3-(methylamino)phenyl]methyl]carbamate |
Standard InChI | InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-10-6-5-7-11(8-10)14-4/h5-8,14H,9H2,1-4H3,(H,15,16) |
Standard InChI Key | ZQXWQYJMRPGKGM-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1=CC(=CC=C1)NC |
Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC(=CC=C1)NC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate features a carbamate group () bonded to a tert-butyl moiety () and a 3-(methylamino)benzyl group. The methylamino substituent at the meta position of the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 236.31 g/mol.
Physicochemical Properties
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of tert-butyl carbamates typically involves protecting amine groups with di-tert-butyl dicarbonate () under basic conditions. For this compound, a plausible pathway includes:
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Substrate Preparation: 3-(Methylamino)benzyl alcohol is reacted with thionyl chloride () to form 3-(methylamino)benzyl chloride.
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Carbamate Formation: The chloride intermediate reacts with tert-butyl carbamate in the presence of a base (e.g., triethylamine) to yield the target compound.
Reaction Conditions
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Solvent: Dichloromethane or tetrahydrofuran.
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Temperature: 0–25°C to minimize side reactions.
Industrial Production
Large-scale synthesis may employ continuous flow reactors to enhance mixing and heat transfer, optimizing reproducibility and yield. Automated systems ensure precise stoichiometric control, particularly critical for maintaining the integrity of the tert-butyl group .
Chemical Reactivity and Functionalization
Hydrolysis
The carbamate group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis: Yields 3-(methylamino)benzylamine and tert-butanol.
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Basic Hydrolysis: Produces the corresponding sodium salt of the amine .
Nucleophilic Substitution
The tert-butyl group can be replaced by nucleophiles (e.g., amines, alcohols) under Lewis acid catalysis (e.g., ):
Comparison with Related Carbamates
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